molecular formula C17H13ClN2O3 B11407989 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11407989
M. Wt: 328.7 g/mol
InChI Key: WBGBAZAQSYVIMU-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . This compound is characterized by the presence of a chlorophenyl group, an oxazole ring, and a phenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocyclic compounds, and substituted chlorophenyl derivatives .

Scientific Research Applications

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and phenoxyacetamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21)

InChI Key

WBGBAZAQSYVIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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